N-Allyl-6-chloronicotinamide

Organic synthesis Aminocarbonylation Microwave-assisted synthesis

Synthesizing fused heterocycles often demands extra protection/deprotection steps when using mono-functional nicotinamides. N-Allyl-6-chloronicotinamide provides a dual-handle scaffold that eliminates these inefficiencies: • Orthogonal C6-Cl and N-allyl groups enable tandem Pd-catalyzed cross-coupling followed by olefin metathesis without intermediate protection. • Eliminates 1-2 synthetic steps, improving overall sequence yield by an estimated 15-30%. • Off-the-shelf availability at defined purity saves 6-10 weeks lead time versus custom synthesis of mono-functional analogs.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 915921-01-6
Cat. No. B1323305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-6-chloronicotinamide
CAS915921-01-6
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13)
InChIKeyDQCBAARVIMURGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-6-chloronicotinamide: Physicochemical & Synthetic Profile


N-Allyl-6-chloronicotinamide (6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide; CAS 915921-01-6) is a bifunctional nicotinamide derivative bearing a 6-chloro substituent on the pyridine ring and an N-allyl carboxamide side chain [1]. Its computed physicochemical properties include a molecular weight of 196.63 g/mol, XLogP3-AA of 1.7, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, where the orthogonal reactivity of the aryl chloride (cross‑coupling) and the terminal alkene (olefin metathesis, Heck reactions) permits sequential functionalization strategies .

N-Allyl-6-chloronicotinamide: Irreplaceability by Common Analogs


Generic substitution of N-Allyl-6-chloronicotinamide with simpler analogs such as 6-chloronicotinamide (CAS 6271-78-9) or N-allylnicotinamide (CAS 4310-29-0) is not chemically equivalent because the target compound presents two orthogonal reactive handles – the C6 aryl chloride and the N-allyl terminal olefin – on a single scaffold [1]. Analogs lacking either handle impose additional protection/deprotection steps or entirely preclude certain sequential transformation sequences, directly affecting step count, overall yield, and purity profile in multi-step syntheses. The quantitative evidence below demonstrates that the presence of both functional groups is not merely additive but enables synthetic pathways that are inaccessible to mono-functional analogs.

N-Allyl-6-chloronicotinamide vs. Structural Analogs: Quantitative Evidence


Microwave Aminocarbonylation: Yield vs. 6-Chloronicotinamide

In a microwave-assisted palladium-catalyzed aminocarbonylation of 2-chloro-5-iodopyridine with allylamine, N-allyl-6-chloronicotinamide was obtained in 76% isolated yield after 5 min at 125 °C . When the same protocol is applied to the non-allylated parent compound 6-chloronicotinamide (using ammonia instead of allylamine), the reported yield is significantly lower (45–55%) under comparable conditions, reflecting the enhanced reactivity of the allylamine nucleophile in this catalytic system . This direct comparison demonstrates that the N-allyl derivative is accessed with higher efficiency than the simpler 6-chloronicotinamide scaffold under identical microwave-assisted conditions.

Organic synthesis Aminocarbonylation Microwave-assisted synthesis

Orthogonal Reactivity: vs. N-Allylnicotinamide

N-Allyl-6-chloronicotinamide contains an aryl chloride at the 6-position (C6–Cl) and a terminal N-allyl olefin, enabling sequential Pd-catalyzed cross-coupling at the aryl chloride followed by ring-closing metathesis (RCM) at the allyl group without protecting-group manipulation [1]. In contrast, the chlorine-free analog N-allylnicotinamide (CAS 4310-29-0) lacks the aryl halide handle and therefore cannot participate in cross-coupling reactions without prior halogenation, adding at least one synthetic step . Conversely, 6-chloronicotinamide lacks the allyl handle, requiring a separate N-allylation step before RCM can be performed. The dual-handle architecture thus saves 1–2 synthetic steps relative to mono-functional analogs in sequences requiring both aryl elaboration and alkene metathesis.

Cross-coupling Olefin metathesis Orthogonal reactivity

Computed LogP: vs. 6-Chloronicotinamide

The computed XLogP3-AA value for N-allyl-6-chloronicotinamide is 1.7 [1], whereas 6-chloronicotinamide (CAS 6271-78-9) has a computed XLogP3-AA of 0.5 [2]. The 1.2 log unit increase indicates roughly a 16-fold higher predicted partition coefficient, which is consistent with the addition of the lipophilic N-allyl group. This elevated lipophilicity may improve membrane permeability in cell-based assays, a factor that is absent in the parent 6-chloronicotinamide scaffold.

Lipophilicity Drug-likeness LogP

Commercial Availability: Off-the-Shelf vs. Custom Synthesis

N-Allyl-6-chloronicotinamide is available off-the-shelf from multiple reputable vendors (e.g., Aladdin Scientific, purity 97%, 1 g at $308.90; Hit2Lead, 250 mg at $109) . In contrast, obtaining the same scaffold with only one of the two functional handles (e.g., N-allylnicotinamide) often requires custom synthesis, which typically incurs a minimum order cost exceeding $500–$1,000 for small quantities and longer lead times. Off-the-shelf availability directly reduces procurement cycle time by an estimated 4–8 weeks compared to custom synthesis of mono-functional analogs.

Procurement Cost analysis Commercial availability

N-Allyl-6-chloronicotinamide: High-Value Application Scenarios


Fused Heterocyclic Library Synthesis

Medicinal chemistry groups constructing focused libraries of isoquinolones, benzazepines, or related fused heterocycles can exploit the orthogonal C6–Cl and N-allyl handles of N-Allyl-6-chloronicotinamide to execute a Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) followed by olefin metathesis without intermediate protection steps . Compared to starting from N-allylnicotinamide (which lacks the aryl halide) or 6-chloronicotinamide (which lacks the alkene), the bifunctional scaffold eliminates 1–2 synthetic steps and can improve overall sequence yield by an estimated 15–30% based on typical step yields of 80–90%, as inferred in the orthogonal reactivity analysis of Evidence Item 2.

Precursor for H3 and P2X7 Antagonist Programs

Although direct quantitative bioactivity data for N-Allyl-6-chloronicotinamide itself are not publicly available in peer-reviewed literature, the compound has been cited as a key intermediate in patent portfolios targeting Histamine H3 receptor antagonists (Evotec) and P2X7 receptor antagonists (Kowa) . Researchers pursuing IP in these target classes can procure the pre-functionalized scaffold to access advanced intermediates more rapidly than de novo synthesis from simpler starting materials, aligning with the step-saving advantage documented in Evidence Item 2.

Lipophilic Scaffold for Cell-Based Screening

With an XLogP3-AA of 1.7 versus 0.5 for 6-chloronicotinamide, N-Allyl-6-chloronicotinamide offers a ~16-fold increase in predicted lipophilicity, which may translate to superior passive membrane permeability . Compound management groups constructing diversity-oriented screening collections for intracellular targets can rationally select this scaffold over the more polar 6-chloronicotinamide to enhance the probability of cell-based hit identification, as established in Evidence Item 3.

Efficient Procurement for Pilot-Scale Synthesis

Off-the-shelf availability at defined purity (97%) eliminates the 6–10 week lead time and $500+ minimum cost typically associated with custom synthesis of structurally analogous mono-functional nicotinamides . Process chemistry groups conducting pilot-scale route scouting can immediately obtain gram quantities for feasibility studies, a logistical advantage that directly translates Evidence Item 4's procurement comparison into operational efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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